Cas no 41464-42-0 (2,3',5,5'-Tetrachlorobiphenyl)

2,3',5,5'-Tetrachlorobiphenyl is a chlorinated biphenyl compound with applications in research and industrial chemistry. Its stable aromatic structure and defined chlorination pattern make it useful for studying PCB behavior, environmental persistence, and degradation pathways. The compound serves as a reference standard in analytical chemistry due to its high purity and well-characterized properties.
2,3',5,5'-Tetrachlorobiphenyl structure
2,3',5,5'-Tetrachlorobiphenyl structure
Product name:2,3',5,5'-Tetrachlorobiphenyl
CAS No:41464-42-0
MF:C12H6Cl4
MW:291.988039493561
CID:330597
PubChem ID:38878

2,3',5,5'-Tetrachlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,2,3',5,5'-tetrachloro-
    • 1,3-dichloro-5-(2,5-dichlorophenyl)benzene
    • 2,3',5,5'-Tetrachlorobiphenyl
    • 2.3'.5.5'-Tetrachlorobiphenyl
    • 2.3'.5.5'-Tetrachlorobiphenyl Solution
    • Congener Set
    • , 5, 5
    • 2, 3
    • -TETRACHLOROBIPHENY
    • 41464-42-0
    • SJ6P71YB8V
    • 2,3',5,5'-Tetrachloro-1,1'-biphenyl #
    • NS00077113
    • Q27289237
    • 2,3,5,5-TETRACHLOROBIPHENYL
    • SCHEMBL4459046
    • WBTMFEPLVQOWFI-UHFFFAOYSA-N
    • DTXSID8074152
    • 2,3',5,5'-Tetrachloro-1,1'-biphenyl
    • PCB 72
    • 1,1'-Biphenyl, 2,3',5,5'-tetrachloro-
    • UNII-SJ6P71YB8V
    • 2,3',5,5'-tetrachloro 1,1'-biphenyl
    • DTXCID6039924
    • MDL: MFCD00152849
    • Inchi: InChI=1S/C12H6Cl4/c13-8-1-2-12(16)11(6-8)7-3-9(14)5-10(15)4-7/h1-6H
    • InChI Key: WBTMFEPLVQOWFI-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 289.92200
  • Monoisotopic Mass: 289.922361
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 6.4

Experimental Properties

  • Density: 1.4420 (rough estimate)
  • Melting Point: 106.53°C (estimate)
  • Boiling Point: 374.95°C (rough estimate)
  • Flash Point: 175.7 °C
  • Refractive Index: 1.6120 (rough estimate)
  • PSA: 0.00000
  • LogP: 5.96720

2,3',5,5'-Tetrachlorobiphenyl Security Information

2,3',5,5'-Tetrachlorobiphenyl Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,3',5,5'-Tetrachlorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T889963-10mg
2,3',5,5'-Tetrachlorobiphenyl
41464-42-0
10mg
$1499.00 2023-05-17
BAI LING WEI Technology Co., Ltd.
J29C-072S-1ml
2,3',5,5'-Tetrachlorobiphenyl
41464-42-0 35 μg/mL in Isooctane
1ml
¥244 2023-11-24
BAI LING WEI Technology Co., Ltd.
J29C-072S-TP-1ml
2,3',5,5'-Tetrachlorobiphenyl
41464-42-0 100 μg/mL in Isooctane
1ml
¥244 2023-11-24
TRC
T889963-1mg
2,3',5,5'-Tetrachlorobiphenyl
41464-42-0
1mg
$190.00 2023-05-17
BAI LING WEI Technology Co., Ltd.
C-072S-TP-1mL
2,3',5,5'-Tetrachlorobiphenyl,100 μg/mL in Isooctane
41464-42-0 100 μg/mL in Isooctane
1mL
¥ 232 2022-04-26
BAI LING WEI Technology Co., Ltd.
TS22611703.12-100-IO-1ea
2,3',5,5'-Tetrachlorobiphenyl ; 1 mL x 100 μg/mL in isooctane
41464-42-0 1 mL x 100 μg/mL in isooctane
1ea
¥1602 2023-11-24
BAI LING WEI Technology Co., Ltd.
J09BZ-72J1-1ML-1ml
2,3',5,5'-Tetrachlorobiphenyl
41464-42-0
1ml
¥480 2023-11-24

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